N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation . The reaction starts with the condensation of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides. The reaction conditions often involve the use of microwave irradiation to speed up the process, making it efficient and high-yielding .
Chemical Reactions Analysis
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . Additionally, it modulates the expression of genes involved in oxidative stress and inflammation, thereby exerting its protective effects .
Comparison with Similar Compounds
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can be compared with other indole derivatives, such as:
(E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: Known for its analgesic and anti-inflammatory properties.
2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Exhibits antimicrobial activity.
The uniqueness of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for further research.
Properties
Molecular Formula |
C29H25N3O2 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C29H25N3O2/c1-21-27(26-13-7-8-14-28(26)32(21)19-22-9-3-2-4-10-22)18-30-31-29(33)20-34-25-16-15-23-11-5-6-12-24(23)17-25/h2-18H,19-20H2,1H3,(H,31,33)/b30-18+ |
InChI Key |
YYFSUHORARXVAS-UXHLAJHPSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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